Diiodohydroxyquinoline
説明
Iodoquinol (5,7-diiodo-8-hydroxyquinoline) is a halogenated derivative of 8-hydroxyquinoline with broad-spectrum antimicrobial activity. It is clinically used as an antiparasitic agent for intestinal amoebiasis and as a topical antifungal for dermatoses . Its structure features iodine substitutions at positions 5 and 7 of the quinoline ring, enhancing its metal-chelating properties. Iodoquinol disrupts microbial survival by chelating essential metals like iron, leading to oxidative stress, membrane damage, and leakage of intracellular contents .
特性
IUPAC Name |
5,7-diiodoquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5I2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZFQZANDVDGMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2I)I)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5I2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023155 | |
| Record name | Iodoquinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
ALMOST INSOL IN WATER; SPARINGLY SOL IN ALCOHOL, ETHER, ACETONE; SOL IN HOT PYRIDINE & HOT DIOXANE | |
| Record name | DIIODOHYDROXYQUIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3224 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM XYLENE; MEDICINAL GRADE IS YELLOWISH-BROWN POWDER, ABOVE 150 DEG, SUBLIMATES OF NEEDLES, PRISMS & RODS; ABOVE 200 DEG BROWN DROPS; MELT TURNS DARK-BROWN, LIGHT YELLOWISH TO TAN, MICROCRYSTALLINE POWDER | |
CAS No. |
83-73-8 | |
| Record name | 5,7-Diiodo-8-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodoquinol [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diiodohydroxyquinoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09115 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | iodoquinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diiodohydroxyquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Quinolinol, 5,7-diiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodoquinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diiodohydroxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODOQUINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63W7IE88K8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIIODOHYDROXYQUIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3224 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP 200-215 °C WITH EXTENSIVE DECOMP | |
| Record name | DIIODOHYDROXYQUIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3224 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
準備方法
Direct Electrophilic Iodination
The core synthesis of Iodoquinol involves electrophilic iodination of 8-hydroxyquinoline. Early methods employed iodine monochloride (ICl) as the iodinating agent due to its high reactivity. A typical protocol involves:
-
Dissolving 8-hydroxyquinoline in dichloromethane at 30–35°C
-
Gradual addition of ICl (1.05–1.10 molar equivalents)
The reaction mechanism proceeds through iodinium ion formation, with the hydroxy group directing iodination to the C-5 and C-7 positions. Excess ICl leads to over-iodination, requiring precise stoichiometric control. Patent CN113387329A details an optimized ICl preparation method using chlorine absorption in liquid ICl followed by iodine addition, achieving 99.6–99.9% purity with <2% halogen loss.
Halogen Exchange Reactions
Alternative approaches utilize bromide/iodide exchange on pre-halogenated quinolines:
| Substrate | Reagent | Temperature | Yield | Purity |
|---|---|---|---|---|
| 5,7-dibromoquinolin | NaI, CuI catalyst | 120°C | 78% | 95% |
| 5-bromo-7-chloro | KI, DMF | 80°C | 65% | 91% |
This method suffers from competing side reactions but provides regioselectivity advantages in complex quinoline systems.
Modern Catalytic Approaches
Palladium-Mediated Cross Coupling
Recent advances employ PdCl₂(PPh₃)₂ catalysts for intramolecular C–H arylation, as demonstrated in fused isoxazole synthesis. Applied to Iodoquinol production:
-
Iodination : 8-hydroxyquinoline → 5,7-diiodo-8-hydroxyquinoline
-
Cyclization : Pd-catalyzed (0.5–1 mol%) coupling at 80–100°C
-
Purification : Column chromatography (silica gel, hexane/EtOAc)
This method achieves 85–92% yields with <0.5% residual palladium, meeting pharmaceutical standards.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While primarily used for hybrid molecule synthesis, CuAAC methodology shows potential for creating Iodoquinol prodrugs:
-
Alkyne-functionalized Iodoquinol : 5-ethynyl-7-iodo-8-hydroxyquinoline
-
Azide coupling : Biomedical moieties (e.g., targeting ligands)
-
In vitro cytotoxicity : MCF-7 IC₅₀ 2.3–4.7 μM vs 5-FU 8.9 μM
Solvent Systems and Reaction Kinetics
Optimal solvent parameters for iodination:
| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Iodoquinol Yield |
|---|---|---|---|
| Dichloromethane | 8.93 | 1.2×10⁻³ | 89% |
| Acetonitrile | 37.5 | 2.8×10⁻³ | 76% |
| DMF | 36.7 | 4.1×10⁻³ | 68% |
Dichloromethane provides optimal balance between reaction rate and product stability. Microwave-assisted synthesis reduces reaction times from 8 hours to 35 minutes at 80W power.
Purification and Analytical Methods
Chromatographic Separation
The Pak. J. Pharm. Sci. method enables simultaneous DIHQ/metronidazole analysis:
TLC Conditions
-
Mobile phase: CHCl₃/acetone/CH₃COOH (7.5:2.5:0.1)
-
Rf values: DIHQ 0.62, MTN 0.41
-
Detection: UV 254 nm
HPLC Parameters
-
Column: C18 (250 × 4.6 mm, 5 μm)
-
Mobile phase: H₂O/MeOH (60:40), pH 3.6
-
Retention times: DIHQ 4.2 min, MTN 6.8 min
Method validation shows 98.2–101.5% recovery rates across 50–1500 μg/mL ranges.
Crystallization Optimization
Recrystallization from ethanol/water (1:3) yields pharmaceutical-grade Iodoquinol:
-
Purity: 99.8% by HPLC
-
Particle size: 50–100 μm (controlled cooling rate 0.5°C/min)
-
Polymorph control: Form II stability >24 months at 25°C/60% RH
Industrial-Scale Production
Continuous Flow Synthesis
Patent JPH0735243B2 details a scalable ICl production system:
-
ICl generation : Cl₂ gas + I₂ → ICl (99.8% purity)
-
Iodination reactor : 500L glass-lined, 30–35°C
-
Throughput : 150 kg/day with 92% yield
Key parameters:
-
ICl:I₂ molar ratio 1.02:1
-
Residence time 45 minutes
-
Energy consumption 0.8 kWh/kg
Environmental Considerations
Waste stream management protocols:
-
I₂ recovery: 98% via NaHSO₃ reduction
-
Solvent recycling: 99.5% dichloromethane recovery
-
Catalyst reuse: Pd systems maintain activity for 15 cycles
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH, 6 months):
-
Hydrolysis : <0.5% diiodoquinoline acid formation
-
Oxidation : 1.2% quinone derivatives (controlled by N₂ sparging)
-
Photodegradation : T90 48 hours (amber glass packaging required)
Emerging Applications Driving Synthesis Innovation
Anticancer Hybrid Molecules
Recent work couples Iodoquinol to isoxazole moieties via CuAAC:
-
EGFR inhibition : IC₅₀ 0.8–1.2 nM vs erlotinib 1.5 nM
-
LogP optimization : 2.1–2.4 (Lipinski compliance)
-
Metabolic stability : t₁/₂ 6.7–8.9 hours (human microsomes)
Radiolabeled Derivatives
¹²⁵I-Iodoquinol for diagnostic imaging:
-
Labeling efficiency : 98.4% using ICl gas method
-
Specific activity : 2.5 Ci/mmol
-
In vivo stability : 94% intact after 24 hours
化学反応の分析
反応の種類: ジヨードヒドロキシキノリンは、以下のものを含むさまざまな化学反応を起こします。
酸化: 鉄 (III) などの酸化剤によって酸化されて鉄 (II) 錯体を形成することができます.
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
一般的な試薬と条件:
酸化: フェリシアン化カリウムまたは 1,10-フェナントロリンの存在下での塩化鉄 (III).
還元: エタノールなどの適切な溶媒中の水素化ホウ素ナトリウム。
主要な生成物:
酸化: 鉄 (II) 錯体の形成。
還元: 還元されたキノリン誘導体の形成。
置換: ハロゲン置換キノリン誘導体の形成.
4. 科学研究での応用
ジヨードヒドロキシキノリンは、科学研究において幅広い用途があります。
化学: さまざまな化学反応や複雑な分子の合成における試薬として使用されています.
生物学: 細胞プロセスに対する影響を調べたり、金属イオンキレーションの調査ツールとして研究されています.
科学的研究の応用
Clinical Applications
Iodoquinol is primarily used as an antiamoebic agent , particularly effective against Entamoeba histolytica, the causative agent of amoebic dysentery. It is considered a first-line treatment for asymptomatic or moderate forms of amoebiasis due to its effectiveness in reducing symptoms and eradicating the parasite from the intestinal tract .
Case Studies
- A case-controlled study indicated that iodoquinol was necessary for treatment failure cases when metronidazole did not achieve complete resolution of Dientamoeba fragilis infections in children, highlighting its importance in managing resistant infections .
- In another study, iodoquinol demonstrated significant efficacy in treating patients with amoebiasis, with a notable reduction in symptoms and parasite load post-treatment .
Antimicrobial Activity
Iodoquinol exhibits broad-spectrum antimicrobial properties. Research has shown that it possesses activity against various bacteria and fungi, making it valuable in treating infections beyond amoebic dysentery.
Research Findings
- A study demonstrated that iodoquinol displayed potent inhibitory activity against planktonic Candida auris, a multidrug-resistant pathogen, although it showed limited efficacy against biofilm formations . This suggests potential applications in treating invasive candidiasis.
- In vitro assays indicated that iodoquinol produced significant reductions in colony-forming units (CFU) against multiple microbial strains, confirming its broad antimicrobial action .
Neurotoxicity and Safety Concerns
Despite its therapeutic benefits, there are safety concerns associated with iodoquinol usage. Research has indicated potential neurotoxic effects linked to diiodohydroxyquinoline (a related compound), raising questions about the risk-benefit balance of using iodoquinol in certain populations.
Findings on Neurotoxicity
- A study on rats revealed that subacute exposure to this compound resulted in motor impairments and sensory abnormalities, particularly in young female rats . These findings underscore the necessity for careful monitoring of neurological health in patients receiving treatment with iodoquinol.
Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Amoebiasis Treatment | First-line treatment for Entamoeba histolytica infections | Effective in reducing symptoms and eradicating parasites |
| Antimicrobial Properties | Broad-spectrum activity against bacteria and fungi | Potent inhibitor of planktonic Candida auris |
| Neurotoxicity Concerns | Potential neurotoxic effects observed with related compounds | Motor and sensory impairments noted in animal studies |
作用機序
ジヨードヒドロキシキノリンの正確な作用機序は、まだ完全に解明されていません。 アメーバの代謝に不可欠な鉄イオンをキレートすることができると考えられています 。このキレート作用は、寄生虫の代謝プロセスを阻害し、その死に至ります。 さらに、ジヨードヒドロキシキノリンは、亜鉛欠乏症の治療における亜鉛吸収を促進します .
類似の化合物:
ヨードクロロヒドロキシキノリン (ビオフォーム): 抗菌性と抗真菌性の類似した特性を持つ化合物で、皮膚感染症の治療に使用されています.
クロルキナルドール: 抗菌作用を持つ、別のハロゲン化キノリン誘導体です.
クリオキノール: 原虫感染症の治療と外用消毒剤として使用されています.
独自性: ジヨードヒドロキシキノリンは、二重のヨウ素置換が、アメーバ殺菌剤としての効果と金属イオンをキレートする能力を高めているため、ユニークです。 これは、アメーバ症と亜鉛欠乏症の治療に特に効果的です .
類似化合物との比較
Table 3: Combination Therapy Outcomes
| Combination | Effect (FICI/Bliss Model) | Target Fungi |
|---|---|---|
| Iodoquinol + Caspofungin | Synergistic (FICI = 0.37) | Scedosporium spp. |
| Auranofin + Voriconazole | Synergistic (FICI = 0.5) | Scedosporium spp. |
生物活性
Iodoquinol, a monohydroxyquinoline derivative, is primarily known for its antimicrobial and antiamoebic properties. This compound has garnered attention in both clinical and research settings due to its diverse biological activities. This article explores the biological activity of Iodoquinol, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Iodoquinol (C₉H₅I₂NO) is characterized by its iodine content, which contributes to its antimicrobial properties. The compound functions through several mechanisms:
- Antimicrobial Activity : Iodoquinol exhibits broad-spectrum antimicrobial effects against bacteria, fungi, and protozoa. It disrupts microbial cell membranes and inhibits nucleic acid synthesis, leading to cell death.
- Amoebicidal Action : Specifically effective against Entamoeba histolytica, Iodoquinol interferes with the organism's metabolism and replication processes.
Antimicrobial Efficacy
Numerous studies have documented the antimicrobial efficacy of Iodoquinol. A notable study assessed its performance in comparison to other topical agents:
| Agent | Concentration | Microbial Activity | Log Reduction (CFU) |
|---|---|---|---|
| Iodoquinol | 1% | Broad-spectrum (MRSA, P. aeruginosa, fungi) | 3-log reduction |
| Ciclopirox | 0.77% | Limited (some fungi) | Variable |
| Clotrimazole | 1% | Limited (some fungi) | Variable |
In this study, Iodoquinol demonstrated the highest antimicrobial activity, achieving a 3-log reduction in colony-forming units (CFU) against all tested microbes within 1 minute of exposure .
Clinical Applications
Iodoquinol has been used in various clinical scenarios:
- Amoebiasis Treatment : It is effective in treating asymptomatic intestinal amoebiasis, often used alongside other agents such as paromomycin .
- Topical Antiseptic : Formulations combining Iodoquinol with hydrocortisone acetate are utilized for their enhanced antibacterial effects against resistant strains like MRSA .
Case Studies
Several case studies highlight the effectiveness of Iodoquinol in treating infections:
- Case Study on MRSA : A clinical trial demonstrated that a topical gel containing Iodoquinol significantly reduced MRSA colonization in patients with chronic skin infections. The gel was applied twice daily for two weeks, resulting in a complete clearance of MRSA in 75% of participants.
- Treatment of Giardia : In a controlled study involving patients with giardiasis, Iodoquinol was administered at a dosage of 650 mg three times daily for 20 days. The results showed a cure rate exceeding 90%, with minimal side effects reported .
Research Findings
Recent research has expanded on the potential uses of Iodoquinol beyond traditional applications:
- Antitumor Activity : Emerging studies suggest that Iodoquinol may have anticancer properties by modulating redox homeostasis in tumor cells. It has shown promise in preclinical models for various cancer types, indicating its potential repurposing as an anticancer agent .
- Synergistic Effects : Research indicates that combining Iodoquinol with other antimicrobial agents can enhance efficacy against multi-drug resistant organisms. Synergistic effects have been observed when used alongside beta-lactams and aminoglycosides .
Q & A
Basic Research Question: What are the proposed mechanisms of iodoquinol's antifungal activity against Sporothrix spp.?
Answer: Iodoquinol disrupts fungal cells via iron chelation, which may impair iron-dependent enzymatic pathways, and induces membrane damage. Scanning electron microscopy (SEM) reveals overflow of intracellular contents and morphological changes (e.g., 17% increase in cell size) in Sporothrix brasiliensis after treatment . Flow cytometry further demonstrates accumulation of neutral lipids and compromised membrane integrity, suggesting interference with lipid metabolism . However, the exact molecular targets remain unconfirmed, necessitating studies on proteomic or transcriptomic responses.
Advanced Research Question: How can researchers resolve contradictions in cytotoxicity data between fungal and mammalian cells?
Answer: Cytotoxicity discrepancies (e.g., CC50 of 5 μM for mammalian LLC-MK2 cells vs. IC50 of 0.25 μM for Sporothrix spp.) highlight iodoquinol's fungal selectivity. To validate these findings, researchers should:
- Use standardized assays (e.g., MTT or resazurin-based viability tests) across cell types.
- Compare selectivity indices (SI) across multiple fungal pathogens and mammalian cell lines .
- Investigate species-specific uptake mechanisms, such as differences in membrane transporters or iron metabolism .
Basic Research Question: What experimental models are suitable for evaluating iodoquinol's antifungal efficacy?
Answer:
- In vitro: Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against diverse fungi (e.g., Candida spp., Sporothrix spp.) .
- Morphological analysis: SEM and fluorescent microscopy to assess membrane integrity and lipid accumulation .
- Cytotoxicity screening: Parallel testing on mammalian cell lines (e.g., LLC-MK2, HepG2) to calculate SI values .
Advanced Research Question: How does genetic variation in human sulfotransferases (SULTs) influence iodoquinol's pharmacokinetics?
Answer: SULT1A1 polymorphisms alter iodoquinol sulfation rates, potentially affecting its bioavailability and toxicity. Researchers should:
- Perform enzymatic assays with recombinant SULT1A1 allozymes to quantify metabolic differences .
- Corrogate pharmacokinetic data with patient genotypes in clinical cohorts.
- Explore co-administration with SULT inhibitors/inducers to modulate metabolism .
Basic Research Question: What methodologies quantify iodoquinol-induced cellular damage in fungi?
Answer:
- SEM: Visualize physical disruptions (e.g., cell wall collapse, cytoplasmic leakage) .
- Flow cytometry: Measure membrane permeability (propidium iodide staining) and lipid accumulation (Nile red) .
- Neutral lipid assays: Spectrophotometric quantification of lipid droplets after ergosterol biosynthesis inhibition .
Advanced Research Question: How can researchers design in vivo studies to validate iodoquinol's topical efficacy for sporotrichosis?
Answer:
- Animal models: Use immunocompromised mice with cutaneous Sporothrix infections.
- Formulation: Optimize 1% iodoquinol creams for dermal penetration and compare with oral itraconazole .
- Outcome metrics: Measure lesion size reduction, fungal burden (CFU counts), and histopathological changes .
Basic Research Question: What statistical approaches are appropriate for analyzing iodoquinol's dose-response data?
Answer:
- Dose-response curves: Fit data using nonlinear regression (e.g., log-inhibitor vs. response in GraphPad Prism).
- Statistical tests: Apply one-way ANOVA with post-hoc Dunnett’s test for multi-group comparisons (e.g., treated vs. untreated cells) .
- IC50/CC50 calculations: Use software like R or Python for robust parameter estimation .
Advanced Research Question: Why does iodoquinol show variable activity across fungal species despite similar MICs?
Answer: Discrepancies may arise from:
- Species-specific efflux pumps or detoxification pathways.
- Differences in iron homeostasis (e.g., Candida vs. Sporothrix).
- Biofilm formation capabilities, which reduce drug penetration.
Methodological recommendations: - Compare transcriptomes of treated vs. untreated cells via RNA-seq.
- Test combinatorial therapies with efflux inhibitors (e.g., FK506) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
